2-Furyl(4-methylphenyl)methanone
Overview
Description
2-Furyl(4-methylphenyl)methanone, also known by its CAS number 13365-62-3, is an organic compound with the molecular formula C12H10O2. This compound features a furan ring attached to a benzene ring with a methyl group at the para position and a methanone group linking the two aromatic systems. It is a solid at room temperature and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-furylmethanone and 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically quenched with water, and the product is purified by recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Furyl(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Furyl(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Furyl(4-methylphenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-Furyl(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methyl group.
2-Furyl(4-nitrophenyl)methanone: Contains a nitro group on the benzene ring.
2-Furyl(4-methoxyphenyl)methanone: Features a methoxy group on the benzene ring.
Uniqueness: 2-Furyl(4-methylphenyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of the methyl group enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs with electron-withdrawing groups .
Properties
IUPAC Name |
furan-2-yl-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNSSWUBXNIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546943 | |
Record name | (Furan-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13365-62-3 | |
Record name | (Furan-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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